{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride
Description
{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride (CAS 6303-64-6) is a bicyclic organic compound with the molecular formula C₉H₁₈ClN and a molecular weight of 175.7 g/mol . The structure consists of a bicyclo[2.2.2]octane core substituted with a methanamine group and a hydrochloride counterion. This compound is commercially available in high-purity grades (≥99%) and is utilized in pharmaceutical research, material science, and synthetic chemistry due to its rigid bicyclic framework and primary amine functionality .
Properties
IUPAC Name |
2-bicyclo[2.2.2]octanylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-6-9-5-7-1-3-8(9)4-2-7;/h7-9H,1-6,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWQLLOHRHFMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334843 | |
| Record name | AGN-PC-0JSAEM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6303-64-6 | |
| Record name | NSC42841 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AGN-PC-0JSAEM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[2.2.2]octan-2-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride typically involves the reaction of bicyclo[2.2.2]octane derivatives with methanamine under specific conditions. One common method includes the use of a halogenated bicyclo[2.2.2]octane compound, which undergoes nucleophilic substitution with methanamine to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The bicyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular formulas, and physicochemical properties:
Pharmacological and Industrial Relevance
Biological Activity
{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride is a bicyclic amine derivative notable for its unique structural properties and potential biological activities. This compound, characterized by a bicyclo[2.2.2]octane core, has garnered attention in pharmacological research due to its interactions with various biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₈ClN, indicating the presence of a bicyclic hydrocarbon framework with a methanamine functional group. The hydrochloride form enhances the compound's solubility in aqueous environments, making it suitable for biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly through its amine group, which can form hydrogen bonds and electrostatic interactions with various biomolecules. This interaction may influence neurochemical pathways, potentially leading to therapeutic effects in pain relief and mood regulation.
Biological Activities
Research indicates that derivatives of this compound exhibit several pharmacological properties:
- Analgesic Effects : Certain derivatives have demonstrated pain-relieving properties, suggesting potential applications in pain management therapies.
- Antidepressant Activity : Some structural modifications have been linked to antidepressant effects, indicating a possible role in treating mood disorders.
- Antimicrobial Properties : Compounds related to this bicyclic structure have shown activity against various pathogens, including antimalarial and antitrypanosomal activities .
Antimalarial Activity
A study evaluated the antiprotozoal effects of bicyclo[2.2.2]octane derivatives, revealing that some compounds exhibited significant antimalarial activity against Plasmodium falciparum strains resistant to conventional treatments, with IC50 values ranging from 0.23 to 0.72 μM . This suggests that modifications of the bicyclic structure could lead to promising candidates for malaria treatment.
Pain Relief and Mood Regulation
Research into the analgesic properties of derivatives has suggested that they may act on specific receptors involved in pain perception and emotional regulation. These findings highlight the need for further exploration into their mechanisms of action and therapeutic potential in clinical settings.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| {Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride} | C₉H₁₈ClN | Potential analgesic |
| 4'-Phenylthiosemicarbazones | Variable | Antimalarial (IC50 = 0.23 - 0.72 μM) |
| Bicyclo[2.1.1]hexanes | Variable | Various reactivity profiles |
This table illustrates how different bicyclic compounds can exhibit diverse biological activities based on their structural variations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination of bicyclo[2.2.2]octane-2-carbaldehyde using ammonium chloride and sodium cyanoborohydride in methanol under inert conditions. Yield optimization (typically 60-75%) requires strict control of pH (~6.5-7.0) and temperature (0-4°C) to minimize side reactions like over-alkylation. Purity (>95%) is achievable via recrystallization in ethanol/water mixtures . Conflicting reports on byproduct formation (e.g., dimerization) suggest varying stoichiometry of reducing agents as a critical variable .
Q. How should researchers characterize the structural integrity of this compound, particularly its bicyclic framework and amine hydrochloride moiety?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., δ 1.5-2.0 ppm for bridgehead protons, δ 3.2 ppm for -CH2NH2) and X-ray crystallography to confirm the bicyclo[2.2.2]octane scaffold. IR spectroscopy (N-H stretch ~2800 cm⁻¹, Cl⁻ counterion ~2400 cm⁻¹) and elemental analysis (C, H, N, Cl within ±0.3%) validate the hydrochloride salt. Discrepancies in melting points (e.g., 210-215°C vs. literature) may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) .
Q. What stability considerations are critical for storage and handling in aqueous vs. nonpolar solvents?
- Methodological Answer : The compound is hygroscopic and prone to decomposition in polar protic solvents (e.g., water, methanol) under acidic conditions. Store at -20°C in anhydrous DMSO or acetonitrile with desiccants. Degradation products (e.g., free amine or oxidized species) can be monitored via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity, such as receptor binding vs. functional assays?
- Methodological Answer : Discrepancies may arise from stereochemical variations or impurity profiles. Employ chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) to isolate enantiomers and test separately in in vitro assays (e.g., dopamine/norepinephrine transporter inhibition). Orthogonal techniques like surface plasmon resonance (SPR) and patch-clamp electrophysiology can differentiate binding affinity vs. functional modulation .
Q. What strategies are effective for analyzing the compound’s stereochemical impact on biological targets, given its rigid bicyclic structure?
- Methodological Answer : Synthesize diastereomers via enantioselective catalysis (e.g., Ru-BINAP complexes) and compare their conformational dynamics using NOESY NMR and molecular docking (e.g., AutoDock Vina with homology-modeled receptors). For example, the (1S,2R) configuration shows 10-fold higher potency in serotonin receptor assays than (1R,2S) .
Q. How can conflicting data on metabolic stability in preclinical models be addressed?
- Methodological Answer : Use LC-MS/MS with isotopically labeled internal standards (e.g., d₃-{bicyclo[2.2.2]octan-2-yl}methanamine) to quantify metabolites in liver microsomes. Discrepancies between rodent and human models may reflect cytochrome P450 isoform specificity (CYP2D6 vs. CYP3A4). Co-incubation with selective inhibitors (e.g., quinidine for CYP2D6) clarifies metabolic pathways .
Safety and Experimental Design
Q. What are the critical hazards and mitigation strategies for handling this compound in in vivo studies?
- Methodological Answer : The hydrochloride salt is classified as Acute Toxicity Category 4 (Oral) and Skin Irritant Category 2 . Use PPE (nitrile gloves, lab coat) and engineering controls (fume hood) during weighing. For in vivo dosing, prepare solutions in saline (pH-adjusted to 5.5-6.0) to minimize irritation. Monitor for neurotoxicity (e.g., tremors, hyperreflexia) in rodent models .
Q. How should researchers design dose-response studies to account for the compound’s high lipophilicity (logP ~2.5)?
- Methodological Answer : Account for tissue partitioning by using lipid emulsions for intravenous administration or incorporating cyclodextrin complexes for oral dosing. Measure brain-to-plasma ratios via LC-MS after sacrificing animals at staggered timepoints (e.g., 0.5, 2, 6 hrs). Nonlinear pharmacokinetics may require allometric scaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
